4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4
Overview
Description
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an oxazolidinone ring and a morpholinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 involves several steps. One common method includes the reaction of 4-nitrophenylmorpholinone with (S)-5-(aminomethyl)-2-oxo-3-oxazolidinone under specific conditions to yield the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to scale up the process. This includes using more efficient catalysts, optimizing reaction conditions, and employing purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
Scientific Research Applications
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making it a potential antimicrobial agent . Additionally, its structure allows it to interact with various enzymes and receptors, influencing different biological pathways .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone derivative with antimicrobial properties.
Tedizolid: A more potent oxazolidinone with similar applications.
Rivaroxaban Intermediate: Shares structural similarities and is used in the synthesis of the anticoagulant rivaroxaban.
Uniqueness
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is unique due to its specific combination of the oxazolidinone and morpholinone rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2,3,5,6-tetradeuteriophenyl]morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXXSYVEWAYIGZ-ALIZGMTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CN)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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